molecular formula C11H14OS B13203739 3-[(2-Methylphenyl)sulfanyl]butan-2-one

3-[(2-Methylphenyl)sulfanyl]butan-2-one

Cat. No.: B13203739
M. Wt: 194.30 g/mol
InChI Key: NSUOGUKUDGHQBK-UHFFFAOYSA-N
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Description

3-[(2-Methylphenyl)sulfanyl]butan-2-one is an organic compound with the molecular formula C11H14OS. It is characterized by the presence of a sulfanyl group attached to a butanone backbone, with a methylphenyl substituent. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylphenyl)sulfanyl]butan-2-one typically involves the reaction of 2-methylthiophenol with butan-2-one under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves heating the reactants in a suitable solvent like ethanol or methanol, followed by purification through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylphenyl)sulfanyl]butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Methylphenyl)sulfanyl]butan-2-one is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-[(2-Methylphenyl)sulfanyl]butan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by modulating oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Methylphenyl)sulfanyl]butan-2-one is unique due to its combination of a sulfanyl group and a methylphenyl substituent, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

3-(2-methylphenyl)sulfanylbutan-2-one

InChI

InChI=1S/C11H14OS/c1-8-6-4-5-7-11(8)13-10(3)9(2)12/h4-7,10H,1-3H3

InChI Key

NSUOGUKUDGHQBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SC(C)C(=O)C

Origin of Product

United States

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